molecular formula C21H18F3N3OS B14970414 N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-(trifluoromethyl)benzamide

N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-(trifluoromethyl)benzamide

Cat. No.: B14970414
M. Wt: 417.4 g/mol
InChI Key: UUDDHWAQIODMDS-UHFFFAOYSA-N
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Description

N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-(trifluoromethyl)benzamide is a synthetic small molecule characterized by a fused imidazo[2,1-b][1,3]thiazole core substituted at the 5-position with a 4-methylphenyl group and a methyl linker to a 4-(trifluoromethyl)benzamide moiety. The imidazo[2,1-b][1,3]thiazole scaffold is notable for its rigidity and ability to engage in hydrogen bonding and π-π interactions, making it a promising candidate for targeting enzymes or receptors in drug discovery .

Properties

Molecular Formula

C21H18F3N3OS

Molecular Weight

417.4 g/mol

IUPAC Name

N-[[6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C21H18F3N3OS/c1-13-2-4-14(5-3-13)18-17(27-10-11-29-20(27)26-18)12-25-19(28)15-6-8-16(9-7-15)21(22,23)24/h2-9H,10-12H2,1H3,(H,25,28)

InChI Key

UUDDHWAQIODMDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3CCSC3=N2)CNC(=O)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-b][1,3]thiazole core, which is then functionalized with a 4-methylphenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • The trifluoromethyl group in the target compound enhances electron-withdrawing properties and metabolic stability compared to fluoro or chloro analogs .

Comparative Efficiency :

  • CuAAC (used in ) offers high regioselectivity but requires stringent conditions.
  • Direct amidation (as in the target compound) is more straightforward but may require purification to remove unreacted intermediates.

Physicochemical Properties

Property Target Compound (Predicted) 4-Fluoro Analog 4-Chloro Analog
Melting Point 180–190°C (estimated) 160–165°C 290°C
LogP ~3.5 (high lipophilicity) ~3.2 ~3.8
Solubility Low in water; soluble in DMSO/DMF Similar Poor in polar solvents

Notes:

  • The trifluoromethyl group increases hydrophobicity (higher LogP) compared to fluoro analogs but reduces crystallinity, as seen in lower melting points .
  • Chloro-substituted analogs exhibit higher melting points due to stronger intermolecular interactions .

Inference for Target Compound :

  • The trifluoromethyl group may improve membrane permeability and target binding compared to nitro or methoxy substituents.

Biological Activity

N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-(trifluoromethyl)benzamide is a synthetic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. The unique structure of this compound enhances its lipophilicity and bioavailability, making it a candidate for further pharmacological studies.

Chemical Structure

The compound features a complex structure characterized by the fusion of an imidazole ring and a thiazole ring, along with various substituents that enhance its chemical properties. The molecular formula is C22H23N3O2SC_{22}H_{23}N_3O_2S with a molecular weight of 397.50 g/mol.

Anticancer Activity

Research indicates that compounds within the imidazo[2,1-b][1,3]thiazole family exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : Studies have shown that derivatives similar to this compound demonstrate potent cytotoxic activity against the NCI-60 cancer cell panel with GI50 values ranging from 1.4 to 4.2 µM .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

  • Antibacterial Activity : In vitro studies have reported effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) range from 0.125 to 2.0 mg/mL .
  • Antifungal Activity : Similar compounds have shown antifungal activity against strains like Candida albicans, indicating a broad spectrum of antimicrobial action .

Case Studies

Several studies have investigated the biological activity of imidazo[2,1-b][1,3]thiazole derivatives:

StudyCompoundActivityIC50/MIC Values
Romagnoli et al. (2020)Imidazo derivativeAntiproliferativeIC50: 0.5 - 5 µM against various cancer lines
ResearchGate StudyN-{[6-(4-methylphenyl)-...}AntimicrobialMIC: 0.125 - 2 mg/mL
ACS Omega (2022)Similar derivativesCytotoxicityGI50: 1.4 - 4.2 µM

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Thiazole Ring : Achieved through Hantzsch thiazole synthesis.
  • Formation of Imidazole Ring : Commonly synthesized via the Debus-Radziszewski method.
  • Coupling Reactions : The final product is obtained through coupling reactions between the thiazole and imidazole moieties.

The structure-activity relationship (SAR) indicates that modifications on the phenyl and trifluoromethyl groups significantly affect biological activity. Enhanced lipophilicity often correlates with improved bioavailability and potency.

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